BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with cis-3-aminocyclopentanol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of benzyl (cis-3-aminocyclopentyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and other reduced forms.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active amines.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (cis-3-aminocyclopentyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The carbamate group can be selectively removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclopentyl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group in peptide synthesis.
Uniqueness
BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE is unique due to its cis-3-aminocyclopentyl moiety, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other carbamates may not be as effective .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[(1S,3R)-3-aminocyclopentyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m1/s1 |
InChI Key |
ZMHVOVQAUQAVMY-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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